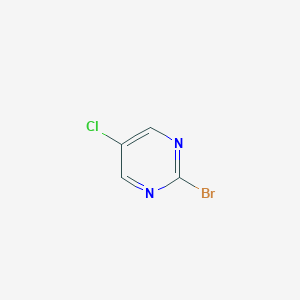

2-Bromo-5-chloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-4-7-1-3(6)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOXTQMVQQUSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623649 | |

| Record name | 2-Bromo-5-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124405-67-0 | |

| Record name | 2-Bromo-5-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-chloropyrimidine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of 2-Bromo-5-chloropyrimidine, a halogenated pyrimidine with significant potential in synthetic chemistry and drug discovery.

Note on Isomerism and CAS Numbers: It is crucial to distinguish this compound (CAS Number: 124405-67-0) from its isomer, 5-Bromo-2-chloropyrimidine (CAS Number: 32779-36-5).[1][2][3][4][5][6][7] The latter is a well-documented intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1][6] This guide will focus on the properties and reactivity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value |

| CAS Number | 124405-67-0 |

| Molecular Formula | C₄H₂BrClN₂ |

| Molecular Weight | 193.43 g/mol |

| Appearance | Solid |

| Purity | >97.0% (GC) |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature, general methods for the synthesis of halogenated pyrimidines can be adapted. A common strategy involves the halogenation of a suitable pyrimidine precursor. For instance, the synthesis could potentially be achieved through a multi-step process starting from a commercially available pyrimidine derivative, involving sequential bromination and chlorination reactions. Researchers should consider established methods for the regioselective introduction of halogens onto the pyrimidine ring, taking into account the directing effects of existing substituents.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The pyrimidine ring is electron-deficient, which influences the reactivity of the C-Br and C-Cl bonds in different types of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-halogen bond reactivity generally follows the order C-I > C-Br > C-Cl.[8][9] This suggests that the C-Br bond at the 2-position of this compound would be more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 5-position.[8] This differential reactivity allows for selective functionalization at the 2-position.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the positions of the halogen atoms on the electron-deficient pyrimidine ring are critical. The halogen at the 2-position is activated by the adjacent ring nitrogens, making it susceptible to nucleophilic attack.[10][11] Therefore, selective substitution of the bromo group at the 2-position with various nucleophiles (e.g., amines, alcohols, thiols) can be anticipated.[10]

Experimental Protocols

The following are generalized experimental protocols for key transformations involving dihalogenated pyrimidines. These should be considered as starting points, and optimization for this compound is recommended.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a dihalogenated pyrimidine with a boronic acid.[8]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[8]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[8]

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a dihalogenated pyrimidine.[8]

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).[8]

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

-

Reagent Addition: Add a degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[8]

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is then purified by an appropriate method, such as column chromatography.

Role in Drug Discovery and Signaling Pathways

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[12][13][14] Substituted pyrimidines can interact with a wide range of biological targets, such as kinases, by forming hydrogen bonds and acting as bioisosteres for other aromatic systems.[14][15]

While specific studies detailing the biological activity or the role of this compound in signaling pathways are not prevalent in the reviewed literature, its potential as a versatile building block allows for the synthesis of diverse libraries of compounds for screening against various biological targets. For instance, derivatives of substituted pyrimidines have been shown to act as selective 5-HT2C agonists and to be involved in the BMP2/SMAD1 signaling pathway, which is crucial for bone formation.[15][16] The strategic functionalization of the 2- and 5-positions of this compound could lead to the discovery of novel modulators of these or other important biological pathways.

References

- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 2. 124405-67-0 | 2-Bromo-5-chloro-pyrimidine| this compound;5-Chloro-2-bromopyrimidine|BioChemPartner [biochempartner.com]

- 3. Pyrimidine, 2-bromo-5-chloro- | 124405-67-0 [chemicalbook.com]

- 4. CAS 124405-67-0 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 124405-67-0|this compound|BLD Pharm [bldpharm.com]

- 6. molkem.com [molkem.com]

- 7. Synthonix, Inc > 124405-67-0 | this compound [synthonix.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. sjomr.org.in [sjomr.org.in]

- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Bromo-5-chloropyrimidine (CAS No: 124405-67-0), a key intermediate in organic and medicinal chemistry.

Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative utilized as a versatile building block in the synthesis of complex organic molecules. Its distinct reactivity at the 2 and 5 positions makes it a valuable precursor in the development of pharmaceutical agents.[1][2][3][4][5]

Data Summary:

All quantitative data regarding the core physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 124405-67-0 | [6][7] |

| Molecular Formula | C₄H₂BrClN₂ | [4][8][9][10] |

| Molecular Weight | 193.43 g/mol | [4][8][9][10] |

| Appearance | Off-white to beige crystalline powder/solid | [3][4][11] |

| Melting Point | 73-81 °C | [2][3][8][11][12][13][14] |

| Boiling Point | 95 °C at 15 mm Hg | [13] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMF.[1][3][11] | |

| Purity | Typically >95% or >97% | [9][11][14] |

| SMILES | ClC1=CN=C(Br)N=C1 | [6][8] |

| InChI Key | XPGIBDJXEVAVTO-UHFFFAOYSA-N | [8] |

Synthetic Utility and Workflow

The differential reactivity of the chloro and bromo substituents is a key feature of this compound. The C2-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromo position is ideal for palladium-catalyzed cross-coupling reactions. This allows for a stepwise and regioselective functionalization.[1]

Experimental Protocols

The following section details a common experimental protocol for the synthesis of the related isomer, 5-Bromo-2-chloropyrimidine, which illustrates the typical laboratory procedures for this class of compounds.

Synthesis of 5-Bromo-2-chloropyrimidine via Chlorination

This method involves the direct chlorination of 2-hydroxy-5-bromopyrimidine using phosphorus oxychloride.[15][16]

Materials:

-

2-hydroxy-5-bromopyrimidine (0.2 mol, 35 g)

-

Phosphorus oxychloride (0.4 mol, 61.3 g)

-

Toluene (200 mL)

-

Triethylamine (40.5 g)

-

20% aqueous sodium carbonate solution

-

Reaction flask equipped with a stirrer and nitrogen inlet

Procedure:

-

Under a nitrogen atmosphere, add 2-hydroxy-5-bromopyrimidine, phosphorus oxychloride, and toluene to the reaction flask.[15][16]

-

Heat the mixture to 80-85 °C and stir for approximately 6 hours.[15][16] The reaction progress should be monitored by HPLC until the starting material is consumed (<2%).[15][16]

-

Cool the reaction and concentrate it under reduced pressure to remove the majority of the toluene and excess phosphorus oxychloride.[15][16]

-

Carefully pour the concentrated reaction mixture into water chilled to 10°C.[15][16]

-

Adjust the pH of the aqueous mixture to 8-9 using a 20% aqueous sodium carbonate solution.[15][16]

-

The product, 5-Bromo-2-chloropyrimidine, can then be isolated and purified through standard laboratory techniques such as extraction and crystallization.[15][16]

Applications in Drug Development

This compound and its isomers are crucial intermediates in the pharmaceutical industry.[2][3][4] Its structural scaffold is present in a variety of biologically active molecules. A notable application is in the synthesis of Macitentan, an endothelin receptor antagonist used for the treatment of pulmonary hypertension.[2][3] The pyrimidine core is also explored for developing agents with potential anticancer, antiviral, and kinase inhibitory activities.[1]

Safety and Handling

Hazard Identification:

Precautionary Measures:

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.[11][17] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[11][13][17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][14] It is often recommended to store under an inert atmosphere.[6][14]

-

First Aid: In case of contact, rinse the affected area immediately with plenty of water. For eye contact, rinse cautiously for several minutes and seek medical attention. If inhaled, move the person to fresh air.[9][11][13]

This document is intended for informational purposes for qualified professionals and is based on publicly available data. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 124405-67-0|this compound|BLD Pharm [bldpharm.com]

- 7. 124405-67-0 | 2-Bromo-5-chloro-pyrimidine| this compound;5-Chloro-2-bromopyrimidine|BioChemPartner [biochempartner.com]

- 8. 5-溴-2-氯嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. 5-Bromo-2-chloropyrimidine | 32779-36-5 | FB11177 [biosynth.com]

- 11. fishersci.com [fishersci.com]

- 12. 5-Bromo-2-chloropyrimidine | CAS#:32779-36-5 | Chemsrc [chemsrc.com]

- 13. 5-Bromo-2-chloropyrimidine - Safety Data Sheet [chemicalbook.com]

- 14. 5-Bromo-2-chloropyrimidine | 32779-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. benchchem.com [benchchem.com]

- 16. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. 32779-36-5 Cas No. | 5-Bromo-2-chloropyrimidine | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloropyrimidine from 2-Hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyrimidine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, including antiviral and anticancer agents. Its strategic importance necessitates efficient and scalable synthetic routes. This technical guide provides a comprehensive overview of the primary methods for the synthesis of 5-bromo-2-chloropyrimidine, commencing from the readily available starting material, 2-hydroxypyrimidine. The synthesis involves two key transformations: the bromination of the pyrimidine ring and the subsequent chlorination of the hydroxyl group. This document will detail various experimental protocols, present quantitative data for comparison, and illustrate the synthetic workflows.

Clarification on Isomer Nomenclature

It is crucial to distinguish between two closely related isomers: 5-bromo-2-chloropyrimidine (CAS No. 32779-36-5) and 2-bromo-5-chloropyrimidine (CAS No. 124405-67-0). The vast majority of published synthetic literature starting from 2-hydroxypyrimidine describes the formation of 5-bromo-2-chloropyrimidine . This is due to the directing effects of the pyrimidine ring nitrogens and the hydroxyl group, which favor electrophilic bromination at the 5-position. The synthesis of this compound from 2-hydroxypyrimidine is not a well-documented or straightforward process. Therefore, this guide will focus on the synthesis of the extensively researched and pharmaceutically relevant 5-bromo-2-chloropyrimidine .

Synthetic Strategies

Two main strategies are employed for the synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxypyrimidine:

-

Two-Step Synthesis: This approach first involves the bromination of 2-hydroxypyrimidine to yield the intermediate 5-bromo-2-hydroxypyrimidine. This intermediate is then isolated and subsequently chlorinated to afford the final product.

-

One-Pot Synthesis: This streamlined method combines the bromination and chlorination steps in a single reaction vessel, avoiding the isolation of the intermediate. This approach can improve efficiency and reduce waste.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for various synthetic protocols for producing 5-bromo-2-chloropyrimidine.

| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Two-Step, Method 1 | 5-Bromo-2-hydroxypyrimidine | Phosphorus oxychloride, Triethylamine, Toluene | 6 hours | 80-85 °C | - | >98 | Established and widely used method. | Use of highly toxic and corrosive phosphorus oxychloride; cumbersome work-up.[1] |

| Two-Step, Method 2 | 5-Bromo-2-hydroxypyrimidine | N,N-Dimethylformamide (DMF), Cetyltrimethylammonium chloride, Hydrochloric acid | 12 hours | 40 °C | 91 | 99.76 | Avoids phosphorus oxychloride; high yield and purity; simpler work-up.[1][2] | Longer reaction time compared to Method 1.[1] |

| One-Pot Synthesis | 2-Hydroxypyrimidine | Hydrobromic acid, Hydrogen peroxide, Phosphorus oxychloride, Organic amine | 8-14 hours | 30-100 °C | High | - | Simplified process, increased production efficiency, higher bromine utilization.[1] | Multi-stage within a single pot; requires careful control of conditions.[1] |

Experimental Protocols

Two-Step Synthesis: Method 1 (Chlorination using Phosphorus Oxychloride)

This traditional method involves the chlorination of pre-synthesized 5-bromo-2-hydroxypyrimidine.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine (Not detailed in provided search results, but is a prerequisite for this method)

Step 2: Chlorination

-

Under a nitrogen atmosphere, add 35 g (0.2 mol) of 2-hydroxy-5-bromopyrimidine, 61.3 g (0.4 mol) of phosphorus oxychloride, and 200 mL of toluene to a reaction flask.[1][2]

-

Monitor the reaction by HPLC until the starting material is consumed (<2%).[1][2]

-

Cool the reaction and concentrate under reduced pressure to remove most of the toluene and phosphorus oxychloride.[1][2]

-

Pour the reaction mixture into 10°C water and adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.[1][2]

-

The product, 5-bromo-2-chloropyrimidine, is then isolated after purification.[1][2]

Two-Step Synthesis: Method 2 (Chlorination using Hydrochloric Acid with a Phase Transfer Catalyst)

This improved method avoids the use of the highly toxic phosphorus oxychloride.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine (Not detailed in provided search results, but is a prerequisite for this method)

Step 2: Chlorination

-

In a dry 500 mL three-necked bottle, add 14 g of 5-bromo-2-hydroxypyrimidine and 280 mL of N,N-dimethylformamide (DMF).[1][2]

-

Begin stirring and add 5.12 g of cetyltrimethylammonium chloride and 20 mL of 6 mol/L hydrochloric acid.[1][2]

-

Place the flask in a 40°C oil bath and stir for 12 hours.[1][2]

-

Cool the reaction to 0°C and adjust the pH to 6 with a saturated sodium bicarbonate solution.[1][2]

-

Combine the organic phases, wash once with saturated brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain 5-bromo-2-chloropyrimidine.[2]

One-Pot Synthesis

This method streamlines the process by starting directly from 2-hydroxypyrimidine.

-

Mix 112.1 g (1 mol) of 2-hydroxypyrimidine with hydrobromic acid (concentration and molar ratio can be varied).[1]

-

Add hydrogen peroxide (concentration and molar ratio can be varied).[1]

-

Heat the mixture in a reaction vessel for 8-14 hours at a temperature ranging from 30-100°C to produce 5-bromo-2-hydroxypyrimidine as an intermediate.[1]

-

To the same reaction vessel, add a chlorinating agent such as phosphorus oxychloride and an organic amine.

-

Heat the mixture to complete the chlorination reaction.

-

The final product, 5-bromo-2-chloropyrimidine, is then isolated and purified.

Mandatory Visualizations

Reaction Scheme: Two-Step Synthesis

Caption: General workflow for the two-step synthesis.

Reaction Scheme: One-Pot Synthesis

Caption: Simplified workflow for the one-pot synthesis.

Experimental Workflow: Purification

Caption: General purification workflow for 5-bromo-2-chloropyrimidine.

References

The Dichotomous Reactivity of 2,5-Dihalopyrimidines: A Technical Guide for Strategic Synthesis

For Immediate Release

This technical guide provides a comprehensive analysis of the reactivity profile of 2,5-dihalopyrimidines, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. The strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, and understanding the nuanced reactivity of its halogenated derivatives is paramount for the efficient synthesis of novel molecular entities. This document outlines the regioselective behavior of 2,5-dihalopyrimidines in key cross-coupling and nucleophilic substitution reactions, supported by quantitative data and detailed experimental protocols.

Core Reactivity Principles

The pyrimidine ring is an electron-deficient heterocycle, rendering it susceptible to nucleophilic attack. The reactivity of halogen substituents on the pyrimidine ring is dictated by a combination of electronic and steric factors. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions follows the trend: Iodine > Bromine > Chlorine. For the positional reactivity on the pyrimidine ring itself, the established order is C4(6) > C2 >> C5. This inherent reactivity profile suggests that for 2,5-dihalopyrimidines, the C2 position is the more electrophilic and thus the more reactive site for many transformations. However, this intrinsic selectivity can be modulated and even reversed through careful selection of catalysts, ligands, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of 2,5-dihalopyrimidines, the reaction with boronic acids can be directed to either the C2 or C5 position. While conventional palladium catalysts often favor reaction at the more activated C2 position, recent studies have demonstrated that ligand-free "Jeffery" conditions can promote selective coupling at the C5 position of 2,5-dichloropyrimidine.[1][2]

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,5-Dichloropyrimidine

| Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | C2:C5 Ratio |

| C2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | Phenylboronic acid | >95 | >20:1 |

| C5 | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMA/H₂O | 120 | 18 | (4-Methoxyphenyl)boronic acid | 75 | 1:15 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active compounds. The regioselective amination of 2,5-dihalopyrimidines allows for the introduction of primary and secondary amines at either the C2 or C5 position, depending on the reaction conditions.

Table 2: Regioselective Buchwald-Hartwig Amination of 2,5-Dichloropyrimidine

| Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |

| C2 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 100 | 16 | Morpholine | 85 |

| C5 | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (1.5) | t-Amyl alcohol | 110 | 24 | Aniline | 78 |

Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners and is known for its tolerance of a wide range of functional groups. Selective coupling at either the C2 or C5 position of 2,5-dihalopyrimidines can be achieved.

Table 3: Regioselective Stille Coupling of 2,5-Dibromopyrimidine

| Position | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Stannane | Yield (%) |

| C2 | Pd(PPh₃)₄ (5) | None | None | Toluene | 90 | 12 | Tributyl(vinyl)stannane | 88 |

| C5 | PdCl₂(dppf) (3) | None | CuI (10 mol%) | NMP | 80 | 24 | (Tributylstannyl)thiophene | 72 |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. This reaction provides a direct route to alkynylpyrimidines.

Table 4: Regioselective Sonogashira Coupling of 2,5-Diiodopyrimidine

| Position | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) |

| C2 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 8 | Phenylacetylene | 92 |

| C5 | Pd(OAc)₂ (2) | CuI (5) | DIPA (4) | DMF | 80 | 12 | Trimethylsilylacetylene | 81 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it amenable to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles such as alkoxides and thiolates. The regioselectivity of SNAr on 2,5-dihalopyrimidines is highly dependent on the nature of the nucleophile and the reaction conditions.

Table 5: Nucleophilic Aromatic Substitution on 2,5-Dichloropyrimidine

| Position | Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| C2 | Sodium methoxide | 1.1 | Methanol | 65 | 6 | 2-Methoxy-5-chloropyrimidine | 90 |

| C5 | Potassium thiophenoxide | 1.0 | DMF | 100 | 4 | 5-(Phenylthio)-2-chloropyrimidine | 82 |

Experimental Protocols

General Procedure for C2-Selective Suzuki-Miyaura Coupling

To a solution of 2,5-dichloropyrimidine (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added potassium phosphate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) are then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired 2-phenyl-5-chloropyrimidine.

General Procedure for C5-Selective Suzuki-Miyaura Coupling under Jeffery Conditions

In a microwave vial, 2,5-dichloropyrimidine (1.0 mmol), (4-methoxyphenyl)boronic acid (1.5 mmol), and potassium carbonate (2.0 mmol) are dissolved in a mixture of DMA (4 mL) and water (1 mL). Palladium(II) acetate (0.02 mmol) is added, and the vial is sealed. The reaction mixture is heated in a microwave reactor at 120 °C for 18 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield the C5-arylated product.[1][2]

General Procedure for C2-Selective Buchwald-Hartwig Amination

A mixture of 2,5-dichloropyrimidine (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) in toluene (10 mL) is degassed and heated to 100 °C for 16 hours under an argon atmosphere. The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.

General Procedure for C2-Selective Nucleophilic Aromatic Substitution with Alkoxides

To a solution of sodium methoxide (1.1 mmol) in methanol (10 mL) is added 2,5-dichloropyrimidine (1.0 mmol). The reaction mixture is heated at reflux (65 °C) for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the 2-methoxy-5-chloropyrimidine product.

Signaling Pathways and Experimental Workflows

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for cross-coupling reactions.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

2-Bromo-5-chloropyrimidine structural formula and molecular weight

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-5-chloropyrimidine, a halogenated pyrimidine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identification

This compound is a key building block in the synthesis of more complex molecules. Its reactivity is characterized by the presence of two different halogen atoms attached to the pyrimidine ring, allowing for selective functionalization.

Below is a summary of its key chemical data:

| Property | Value | Reference |

| Molecular Formula | C4H2BrClN2 | [1][2] |

| Molecular Weight | 193.43 g/mol | [1][2] |

| CAS Number | 124405-67-0 | [1][2] |

| SMILES | ClC1=CN=C(Br)N=C1 | [1] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Structural Formula

The structural formula of this compound is based on a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. In this compound, the bromine atom is attached at position 2, and the chlorine atom is at position 5.

References

An In-depth Technical Guide to the Key Reactive Sites on the 2-Bromo-5-chloropyrimidine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-5-chloropyrimidine is a highly versatile heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its utility stems from the presence of two distinct halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—on an electron-deficient pyrimidine core. This unique arrangement of electrophilic sites allows for regioselective functionalization through a variety of reaction pathways, enabling the strategic construction of complex molecular architectures.[2][3] This guide provides a comprehensive overview of the key reactive sites of this compound, detailing the reaction types, experimental protocols, and chemoselectivity considerations that are paramount for its effective use in synthesis.

Core Reactivity Principles: A Dichotomy of Sites

The synthetic utility of this compound is governed by the differential reactivity of its two carbon-halogen bonds. The preferred site of reaction is primarily determined by the chosen reaction class: palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

-

Palladium-Catalyzed Cross-Coupling: In these reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The general reactivity trend for halogens in this step is I > Br > Cl > F, which is attributed to the decreasing bond dissociation energy down the halogen group.[4][5][6] Consequently, the C5-Br bond is significantly more susceptible to oxidative addition than the C2-Cl bond. This inherent reactivity difference allows for highly selective functionalization at the C5 position, leaving the C2-chloro group available for subsequent transformations.[2][6]

-

Nucleophilic Aromatic Substitution (SNAr): In contrast, the C2-Cl bond is more activated towards nucleophilic attack. The pyrimidine ring's electron-deficient nature, caused by the two electronegative nitrogen atoms, facilitates SNAr reactions. The C2 and C4/C6 positions are the most electron-poor. The chlorine atom at the C2 position, flanked by two ring nitrogens, is particularly activated for displacement by nucleophiles, making this the preferred site for SNAr.[3][7]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are foundational for C-C and C-N bond formation. For this compound, these reactions can be directed with high selectivity to the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds with boronic acids or esters. When applied to this compound, the reaction selectively occurs at the more reactive C-Br bond.[4][8]

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Not Specified | [2][4] |

| Arylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-95 |[9] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[9]

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.[4][9]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] While amination can be directed to the C2-Cl position (often considered an SNAr-type reaction under thermal conditions), palladium catalysis allows for selective C-N bond formation at the C5-Br position, particularly with less nucleophilic amines or when milder conditions are desired.[5]

Quantitative Data Summary: Buchwald-Hartwig Amination

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 75-98 | [9] |

| Primary/Secondary Amine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | High |[9] |

Experimental Protocol: Buchwald-Hartwig Amination (at C5-Br)

-

Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[4][9]

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[4]

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[9]

-

Workup: After cooling, quench the reaction with water or a saturated aqueous NH₄Cl solution and extract with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the residue by chromatography.[9]

Stille Coupling

The Stille coupling utilizes organostannane reagents for C-C bond formation. The reactivity trend strongly favors coupling at the C-Br position over the C-Cl position.[2][6]

Quantitative Data Summary: Stille Coupling

| Coupling Partner | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|

| Organostannane | Pd(PPh₃)₄ | DMF | 100 | High |[6] |

Experimental Protocol: Stille Coupling

-

Preparation: In a reaction flask under an inert atmosphere, combine this compound (1.0 equiv.) with the organostannane reagent (1.1 equiv.).[6]

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by an anhydrous solvent like DMF.[6]

-

Reaction: Heat the mixture (e.g., to 100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[6]

-

Workup: Cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of potassium fluoride to remove tin byproducts.[6]

-

Purification: Isolate and purify the product via standard chromatographic techniques.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this compound preferentially occur at the C2-Cl position. This selectivity is driven by the strong electron-withdrawing effect of the two adjacent nitrogen atoms, which stabilizes the negatively charged Meisenheimer complex intermediate.[7]

Quantitative Data Summary: Nucleophilic Aromatic Substitution

| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amine | DIPEA | DMF | 20-25 | High | [7] |

| Substituted Benzyl Alcohol | Cs₂CO₃ | CH₃CN/DMF | RT | High |[3] |

Experimental Protocol: Nucleophilic Aromatic Substitution (Amination at C2-Cl)

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).[7]

-

Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMF). Add the desired primary or secondary amine (1.1 equiv.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 equiv.).[7]

-

Reaction: Stir the reaction mixture at room temperature (20-25 °C) and monitor by TLC or LC-MS until the starting material is consumed. Higher temperatures may be required for less reactive nucleophiles.[7]

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.[3]

Troubleshooting Common Side Reactions

Achieving high selectivity is crucial. However, side reactions such as disubstitution or hydrolysis can occur if conditions are not optimized.[7]

Common Issues and Solutions

| Symptom | Possible Cause | Recommended Solution |

|---|---|---|

| Low Yield (SNAr) | Insufficient nucleophile reactivity or low temperature. | Use a stronger base or a more polar aprotic solvent (DMF, DMSO). Gradually increase reaction temperature.[7] |

| Disubstitution | Reaction conditions (temp, time, catalyst) are too harsh or excess reagents used. | Use stoichiometric amounts of the nucleophile. Run the reaction at a lower temperature. Screen for a less reactive catalyst system.[7] |

| Hydrolysis | Presence of moisture in reagents or solvents. | Ensure all reagents and solvents are anhydrous. Perform the reaction under a strict inert atmosphere.[7] |

| Homocoupling (Suzuki) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain positive pressure of an inert gas.[7] |

Conclusion

This compound offers two distinct and addressable reactive sites, making it an invaluable tool for synthetic chemists. The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high regioselectivity. Conversely, the C2-chloro position is selectively targeted in nucleophilic aromatic substitution reactions. This predictable and controllable reactivity allows for the stepwise and strategic elaboration of the pyrimidine core, providing access to a wide array of substituted pyrimidines for drug discovery and functional materials development. A thorough understanding of these reactivity principles and careful optimization of reaction conditions are key to harnessing the full synthetic potential of this scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the One-Step Synthesis of 5-Bromo-2-Chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a streamlined one-step synthesis method for 5-bromo-2-chloropyrimidine, a critical intermediate in the pharmaceutical industry. The synthesis detailed herein focuses on efficiency and scalability, starting from readily available 2-hydroxypyrimidine. This document presents quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow to support research and development in medicinal chemistry and drug discovery.

Introduction

5-Bromo-2-chloropyrimidine is a key building block in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents.[1] Its utility stems from the differential reactivity of the chloro and bromo substituents, allowing for selective functionalization. The chloro group at the C2 position is susceptible to nucleophilic aromatic substitution, while the bromo group at the C5 position is amenable to palladium-catalyzed cross-coupling reactions.[2] Traditional multi-step syntheses of this compound can be time-consuming and generate significant waste. The one-step, or one-pot, method described here offers a more efficient and economical alternative by combining the bromination and chlorination steps without the need for isolation of the intermediate, 5-bromo-2-hydroxypyrimidine.[3][4]

One-Step Synthesis Overview

The one-step synthesis of 5-bromo-2-chloropyrimidine is achieved by first brominating 2-hydroxypyrimidine, followed by an in-situ chlorination. This process is typically carried out in a single reaction vessel, which simplifies the procedure and can increase overall yield and production efficiency.[3][5]

The initial bromination is accomplished using hydrobromic acid and hydrogen peroxide.[4] Subsequently, the intermediate 5-bromo-2-hydroxypyrimidine is chlorinated using a chlorinating agent such as phosphorus oxychloride in the presence of an organic amine.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the one-step synthesis of 5-bromo-2-chloropyrimidine, with data compiled from various experimental protocols.

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Starting Material | 2-Hydroxypyrimidine | 2-Hydroxypyrimidine | 2-Hydroxypyrimidine |

| Reagents (Bromination) | 20 wt% Hydrobromic acid, 10 wt% Hydrogen peroxide | 35 wt% Hydrobromic acid, 30 wt% Hydrogen peroxide | 50 wt% Hydrobromic acid, 50 wt% Hydrogen peroxide |

| Molar Ratio (HBr:2-HP) | 1:1 | 2:1 | 3:1 |

| Molar Ratio (H₂O₂:2-HP) | 1:1 | 2:1 | 5:1 |

| Reaction Temperature (Bromination) | 100°C | 40°C | 30°C |

| Reaction Time (Bromination) | 8 hours | 12 hours | 14 hours |

| Reagents (Chlorination) | Phosphorus oxychloride, Organic amine | Phosphorus oxychloride, Organic amine | Phosphorus oxychloride, Organic amine |

| Catalyst (Chlorination) | Organic amine (e.g., triethylamine) | Organic amine (e.g., triethylamine) | Organic amine (e.g., triethylamine) |

| Overall Yield | High | High | High |

Data compiled from patent literature.[3]

Experimental Protocol

The following is a representative experimental protocol for the one-step synthesis of 5-bromo-2-chloropyrimidine:

Step 1: Bromination of 2-Hydroxypyrimidine

-

In a suitable reaction vessel, charge 112.1 g (1 mol) of 2-hydroxypyrimidine.[3]

-

Add 404.6 g of 20 wt% hydrobromic acid (molar ratio of HBr to 2-hydroxypyrimidine is 1:1).[3]

-

To this mixture, add 340 g of 10 wt% hydrogen peroxide (molar ratio of hydrogen peroxide to 2-hydroxypyrimidine is 1:1).[3]

-

Heat the reaction mixture to 100°C and maintain for 8 hours to produce the intermediate, 5-bromo-2-hydroxypyrimidine.[3]

Step 2: In-situ Chlorination

-

After the bromination is complete, add a chlorinating agent such as phosphorus oxychloride to the reaction mixture.[3][4]

-

Introduce an organic amine, for instance, triethylamine, to catalyze the chlorination reaction.[3][4]

-

The reaction is heated to facilitate the conversion to 5-bromo-2-chloropyrimidine.[3]

-

Upon completion, the reaction mixture is cooled, and the product is purified. This may involve quenching with water, neutralization, extraction with an organic solvent, and subsequent purification steps like crystallization or chromatography to yield the final product.[1][6]

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the one-step synthesis of 5-bromo-2-chloropyrimidine.

Caption: Workflow for the one-step synthesis of 5-bromo-2-chloropyrimidine.

Conclusion

The one-step synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxypyrimidine presents a significant improvement over traditional multi-step methods. By combining bromination and chlorination in a single pot, this approach simplifies the production process, enhances efficiency, and improves the overall economics of synthesizing this vital pharmaceutical intermediate.[3] The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. 5-Bromo-2-chloropyrimidine | 32779-36-5 | Benchchem [benchchem.com]

- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 6. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]

Purity Analysis of 2-Bromo-5-chloropyrimidine by High-Performance Liquid Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 2-Bromo-5-chloropyrimidine, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography (HPLC). This document outlines a detailed experimental protocol, data presentation, and the underlying logical workflow for ensuring the quality and consistency of this critical compound.

Introduction

This compound is a halogenated pyrimidine derivative widely employed as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of such compounds and identifying any process-related impurities or degradation products.[2][3] The primary degradation pathway for similar halogenated pyrimidines is often hydrolysis of the halogen substituents in the presence of moisture.[4]

This guide details a reversed-phase HPLC (RP-HPLC) method suitable for the routine quality control of this compound.

Experimental Protocol: RP-HPLC Method

This protocol is based on established methods for the analysis of pyrimidine derivatives and related halogenated compounds.[2][5][6]

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.[2]

-

Solvents: HPLC grade acetonitrile (ACN) and methanol, and ultrapure water.

-

Reagents: Phosphoric acid or formic acid for mobile phase pH adjustment.

-

Reference Standard: A well-characterized reference standard of this compound with known purity.

2.2. Chromatographic Conditions

The following conditions are a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40, v/v) with 0.1% Phosphoric Acid |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

2.3. Sample Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a diluent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution using the test sample of this compound.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

2.4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure the absence of interfering peaks.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., repeatability of retention time and peak area).

-

Inject the sample solution.

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Data Presentation and Interpretation

Quantitative data from the HPLC analysis should be summarized for clarity and easy comparison. The following tables provide an example of how to present the results for a typical batch of this compound.

Table 1: System Suitability Test Results

| Parameter | Acceptance Criteria | Observed Value | Result |

| Tailing Factor (T) | ≤ 2.0 | 1.1 | Pass |

| Theoretical Plates (N) | ≥ 2000 | 6500 | Pass |

| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% | Pass |

| %RSD of Retention Time (n=5) | ≤ 1.0% | 0.3% | Pass |

Table 2: Purity Analysis of this compound (Batch No. XXXXX)

| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 2.8 | 15,200 | 0.5 | Impurity A |

| 2 | 4.5 | 2,994,400 | 99.2 | This compound |

| 3 | 6.1 | 9,400 | 0.3 | Impurity B |

| Total | 3,019,000 | 100.0 |

Note: The identities of Impurity A and Impurity B would need to be confirmed using techniques such as LC-MS or by synthesizing potential impurities.

Workflow and Pathway Visualization

The logical flow of the HPLC purity analysis, from initial sample handling to final data reporting, is crucial for ensuring a systematic and reproducible process.

Caption: Logical workflow for the HPLC purity analysis of this compound.

Method Validation

To ensure the reliability of this HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This is often demonstrated through forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress).

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should typically be ≤ 2%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This technical guide provides a framework for the purity analysis of this compound by RP-HPLC. The detailed experimental protocol, data presentation format, and logical workflow are designed to assist researchers, scientists, and drug development professionals in establishing a robust and reliable quality control method. Adherence to this guide and proper method validation will ensure the consistent quality of this important pharmaceutical intermediate. For the identification and characterization of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is recommended.

References

- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] DEVELOPMENT AND VALIDATION OF METHOD BY HPLC TECHNIQUES | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

Methodological & Application

Application Notes: Buchwald-Hartwig Amination of 2-Chloropyrimidines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of carbon-nitrogen bonds.[1] This reaction is particularly valuable for the N-arylation of heterocyclic compounds, including the formation of 2-aminopyrimidines from 2-chloropyrimidines. The 2-aminopyrimidine scaffold is a prevalent structural motif in a multitude of biologically active molecules and pharmaceuticals, making its efficient synthesis a critical task for researchers and drug development professionals.[2][3]

While traditional methods like Nucleophilic Aromatic Substitution (SNAr) can be effective for highly activated heteroaryl halides, the Buchwald-Hartwig amination offers a broader substrate scope, especially for less reactive amines, and generally proceeds under milder conditions.[2][4] The reaction's success relies on the careful selection of a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent.[5] The development of sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) has been instrumental in expanding the reaction's utility to include challenging substrates like electron-rich aryl chlorides and a wide array of amines.[5][6]

General Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyrimidine.[1][7]

-

Amine Coordination & Deprotonation : The amine coordinates to the resulting Pd(II) complex, followed by deprotonation with a base to form a palladium-amide intermediate.[1]

-

Reductive Elimination : The C-N bond is formed as the desired 2-aminopyrimidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1][7]

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions

The following tables summarize various conditions reported for the Buchwald-Hartwig amination of 2-chloropyrimidines and related substrates, providing a comparative overview for reaction optimization.

Table 1: General Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (1-5) | Dialkylbiarylphosphine (2-10) | NaOt-Bu | Toluene | 100 | Good to Excellent | [2][5] |

| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | Good to Excellent | [5][8] |

| 3 | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Dioxane | 110 | Good to Excellent | [5] |

| 4 | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | 27-82 | [3] |

| 5 | Pd catalyst | BrettPhos | Base | Solvent | N/A | High Yield |[4] |

Table 2: Specific Examples of Amination Reactions

| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOt-Bu | Toluene | Reflux | 6 | 94 |

| 2 | 2-Chloropyrimidine | Various Anilines | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | N/A | 27-82 |

| 3 | 2-Chloropyrimidine | Amides | Pd catalyst | Xantphos | Base | Solvent | N/A | N/A | High Yield |

Experimental Protocols

This section provides a detailed, generalized protocol for the palladium-catalyzed amination of a 2-chloropyrimidine derivative.

Materials:

-

2-Chloropyrimidine derivative (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)[2]

-

Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv)[2]

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)[2]

-

Schlenk tube or microwave vial

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer and heating block or oil bath

-

Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexane)

-

Celite, Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow Diagram

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Procedure:

-

Reaction Setup : Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.[2]

-

Addition of Reagents : To the Schlenk tube, add the 2-chloropyrimidine derivative (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.[2][5]

-

Inerting : Seal the tube and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[2][5]

-

Solvent and Amine Addition : Add the anhydrous, deoxygenated solvent via syringe, followed by the addition of the amine coupling partner (1.2 equiv).[2]

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]

-

Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

-

Work-up :

-

Once the reaction is complete, cool the mixture to room temperature.[2]

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.[2]

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[2][8]

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

-

Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyrimidine.[2]

-

Characterization : Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

Application of 2-Bromo-5-chloropyrimidine in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloropyrimidine is a versatile heterocyclic building block widely employed in the synthesis of a diverse range of kinase inhibitors. The pyrimidine scaffold is a privileged structure in medicinal chemistry, mimicking the purine core of ATP and enabling competitive binding to the ATP-binding site of kinases.[1][2] The differential reactivity of the bromine and chlorine substituents on the pyrimidine ring allows for sequential and regioselective functionalization, making it an ideal starting material for the construction of complex molecular architectures with potent and selective kinase inhibitory activity.[2] The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This dual reactivity provides a powerful platform for the development of novel therapeutics targeting a variety of kinases implicated in diseases such as cancer.

Synthetic Utility and Key Reactions

The strategic functionalization of this compound and its analogs, such as 5-bromo-2,4-dichloropyrimidine, is central to the synthesis of numerous kinase inhibitors.[1] The two primary reaction types exploited are:

-

Nucleophilic Aromatic Substitution (SNAr) at C2/C4: The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms towards substitution by amines and other nucleophiles. This reaction is frequently used to install moieties that interact with the hinge region of the kinase.[2][3]

-

Palladium-Catalyzed Cross-Coupling at C5: The bromine atom is an excellent handle for introducing aryl, heteroaryl, or alkyl groups via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These substituents can be tailored to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.[2][4]

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound or its di-chloro analog typically follows a sequential functionalization strategy. This allows for the controlled introduction of different substituents at specific positions on the pyrimidine ring, facilitating the exploration of structure-activity relationships (SAR).

References

Application Notes and Protocols for 2-Bromo-5-chloropyrimidine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-5-chloropyrimidine as a versatile intermediate in the preparation of pharmaceutically relevant compounds. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction workflows and relevant biological signaling pathways are presented to facilitate its application in drug discovery and development.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. The differential reactivity of its two halogen atoms—the more reactive bromine at the 5-position and the chlorine at the 2-position—allows for selective and sequential functionalization. This feature makes it an ideal scaffold for the synthesis of a diverse array of substituted pyrimidines, a class of compounds prevalent in many approved drugs due to their ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions with biological targets.[1] This document outlines its application in the synthesis of kinase inhibitors and the endothelin receptor antagonist, Macitentan.

Key Applications

-

Kinase Inhibitors: The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. This compound serves as a starting material for various kinase inhibitors targeting signaling pathways implicated in cancer, such as Bcr-Abl and Aurora kinases.[1][2]

-

Anticancer Agents: Derivatives of this compound have been investigated for their cytotoxic effects against cancer cell lines.[3]

-

Macitentan Synthesis: This intermediate is a crucial component in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[4]

Data Presentation: Quantitative Summary of Cross-Coupling Reactions

The following tables summarize typical reaction conditions for common palladium-catalyzed cross-coupling reactions involving this compound and related halopyrimidines.

Table 1: Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-dioxane/water (4:1) | 100 | 12-24 | 70-95 | [5] |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (15:1) | 100 | 12 | - | [6] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | dioxane, water | 60 | 6 | - | [7] |

Table 2: Buchwald-Hartwig Amination Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 | [5] |

| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | - | [8] |

Table 3: Sonogashira Coupling Conditions

| Catalyst (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 | [5] |

| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | DMF | 80 | - | - | [5] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2-3 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst and ligand.

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5-arylpyrimidine.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., BINAP, 3 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Degassed anhydrous solvent (e.g., Toluene)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent.

-

Add this compound and the amine.

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 10 mol%)

-

Amine base (e.g., Et₃N, 2.0 equiv)

-

Degassed solvent (e.g., DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

-

Flush the flask with an inert gas.

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne via syringe.

-

Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by pharmaceuticals synthesized using this compound.

Experimental Workflows

The following diagrams illustrate the logical flow of synthetic procedures using this compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Stille Coupling Reactions with 2-Bromo-5-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloropyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure features two distinct electrophilic sites, the C-2 chlorine and C-5 bromine atoms, allowing for selective and sequential functionalization.[1][2] The Stille cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between an organostannane (organotin) reagent and an organic halide, is a particularly effective method for modifying this scaffold.[3][4] This reaction is noted for its tolerance of a wide array of functional groups and its relatively mild conditions, making it a powerful tool in the synthesis of complex pharmaceutical intermediates.[3][5] A key advantage when working with this compound is the inherent difference in reactivity between the C-Br and C-Cl bonds, which enables highly chemoselective coupling.[1][6]

Chemoselectivity: Targeting the C5 Position

In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides generally follows the trend I > Br > OTf > Cl.[1] Consequently, the carbon-bromine bond at the 5-position of this compound is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond at the 2-position.[1][7] This differential reactivity allows for selective Stille coupling at the C5-Br bond while leaving the C2-Cl bond intact for subsequent transformations, such as nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions.[2][6]

Caption: Logical diagram of chemoselective Stille coupling.

Catalytic System and Reaction Components

The success of the Stille coupling reaction is highly dependent on the choice of catalyst, ligands, and solvent.

-

Palladium Catalyst : Both Pd(0) and Pd(II) complexes can serve as catalyst precursors. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) acetate (Pd(OAc)₂).[1][8][9] The active catalytic species, Pd(0), is generated in situ from Pd(II) sources.[9]

-

Ligands : Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For Stille couplings, ligands such as triphenylphosphine (PPh₃), tri(o-tolyl)phosphine, and triphenylarsine (AsPh₃) are frequently employed.[8] Electron-rich and sterically hindered ligands can accelerate the reaction.[8]

-

Organostannane Reagents : A wide variety of organostannanes (R-SnR'₃), where R is the group to be transferred, can be used.[5] These include aryl-, heteroaryl-, vinyl-, and alkynylstannanes. The non-transferred groups (R') are typically butyl or methyl.[5] Organotin reagents are advantageous due to their stability in air and moisture.[5]

-

Solvents : Anhydrous, degassed aprotic polar solvents are typically used to ensure a homogeneous reaction mixture and prevent catalyst deactivation. Common choices include N,N-dimethylformamide (DMF), 1,4-dioxane, and toluene.[6][8][10]

-

Additives : In some cases, additives like copper(I) iodide (CuI) can significantly accelerate the rate of transmetalation, which is often the rate-limiting step of the catalytic cycle.[5][8]

Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

-